molecular formula C10H10Cl2N4O B8651924 2,4-Dichloro-6,6-dimethyl-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purine

2,4-Dichloro-6,6-dimethyl-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purine

Cat. No. B8651924
M. Wt: 273.12 g/mol
InChI Key: PGIQVXSIWIPFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6,6-dimethyl-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purine is a useful research compound. Its molecular formula is C10H10Cl2N4O and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6,6-dimethyl-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6,6-dimethyl-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dichloro-6,6-dimethyl-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purine

Molecular Formula

C10H10Cl2N4O

Molecular Weight

273.12 g/mol

IUPAC Name

2,4-dichloro-6,6-dimethyl-8,9-dihydropurino[8,9-c][1,4]oxazine

InChI

InChI=1S/C10H10Cl2N4O/c1-10(2)8-13-5-6(11)14-9(12)15-7(5)16(8)3-4-17-10/h3-4H2,1-2H3

InChI Key

PGIQVXSIWIPFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (9.3 g, 28.5 mmol) and 1,2-dibromoethane (4.1 mL, 47.6 mmol) were added to a solution of 2-(2,6-dichloro-9H-purin-8-yl)-propan-2-ol (3.3 g, 13.36 mmol) in DMF (100 mL) and the reaction mixture was heated at 100° C. for 2 h, then partitioned between water and ethyl acetate. The organic extract was separated and washed with brine, then dried (MgSO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (SiO2, 0 to 10 to 20% ethyl acetate in cyclohexane) affording 1,3-Dichloro-8,8-dimethyl-5,6-dihydro-8H-7-oxa-2,4,4b,9-tetraaza-fluorene as a yellow solid (1.0 g, 27%). 1H NMR (400 MHz, CDCl3): δ 4.26 (2H, dd, J=6, 4 Hz), 4.19 (2H, dd, J=6, 4 Hz).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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